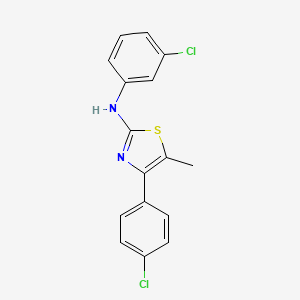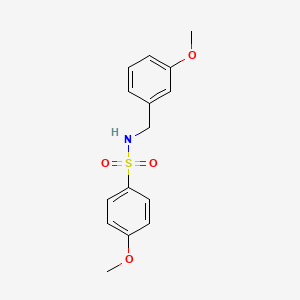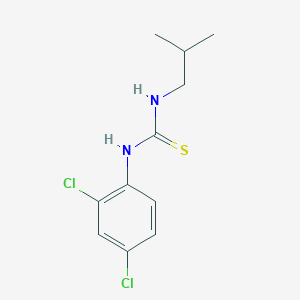
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It was first synthesized in 2008 by researchers at the Cancer Research UK Cancer Therapeutics Unit at The Institute of Cancer Research in London. Since then, it has been the subject of numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mécanisme D'action
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine works by inhibiting the activity of Mps1 kinase, which is involved in the regulation of the spindle assembly checkpoint (SAC) during cell division. The SAC is a critical mechanism that ensures that chromosomes are correctly aligned and separated during cell division, and defects in this process can lead to genomic instability and the development of cancer. By inhibiting Mps1 kinase, N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine disrupts the SAC and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have a potent inhibitory effect on Mps1 kinase, with an IC50 value of approximately 15 nM. It has also been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to have a synergistic effect when combined with other cancer drugs, such as paclitaxel and cisplatin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is its potent inhibitory effect on Mps1 kinase, which makes it a valuable tool for studying the role of this protein in cancer development and progression. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine. One area of interest is the development of combination therapies that include N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine and other cancer drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine treatment. Additionally, further studies are needed to investigate the safety and efficacy of N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine in humans, with the ultimate goal of developing it into a clinically useful cancer therapy.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves a multi-step process that includes the reaction of 3-chloroaniline with 4-chlorobenzaldehyde to form an imine intermediate, which is then reduced with sodium borohydride to produce the desired thiazole amine. The final product is obtained through a purification process involving column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been studied extensively for its potential in cancer treatment. It has been shown to inhibit the activity of a protein known as Mps1 kinase, which is involved in the regulation of cell division and the maintenance of genomic stability. By inhibiting Mps1 kinase, N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c1-10-15(11-5-7-12(17)8-6-11)20-16(21-10)19-14-4-2-3-13(18)9-14/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYQOZFVLCBNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)

![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)